1-(4,5-Dimethyl-1-vinylpyrrol-2-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(4,5-Dimethyl-1-vinyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is a synthetic organic compound that features a pyrrole ring substituted with dimethyl and vinyl groups, and a trifluoroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethyl-1-vinyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Dimethyl and Vinyl Groups: The dimethyl and vinyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Trifluoroethanone Moiety: The trifluoroethanone group can be introduced via a Friedel-Crafts acylation reaction using trifluoroacetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dimethyl-1-vinyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme mechanisms or as a ligand in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethyl-1-vinyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone would depend on its specific application. For example, in medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrrole ring can facilitate interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(4,5-Dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone: Lacks the vinyl group, which may affect its reactivity and applications.
1-(4,5-Dimethyl-1-vinyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanol: The carbonyl group is reduced to an alcohol, which may alter its chemical properties and biological activity.
Uniqueness
1-(4,5-Dimethyl-1-vinyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is unique due to the presence of both the vinyl and trifluoromethyl groups, which can impart distinct chemical and biological properties
Properties
CAS No. |
65541-68-6 |
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Molecular Formula |
C10H10F3NO |
Molecular Weight |
217.19 g/mol |
IUPAC Name |
1-(1-ethenyl-4,5-dimethylpyrrol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H10F3NO/c1-4-14-7(3)6(2)5-8(14)9(15)10(11,12)13/h4-5H,1H2,2-3H3 |
InChI Key |
KCUCPZZHOHNDCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1)C(=O)C(F)(F)F)C=C)C |
Origin of Product |
United States |
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